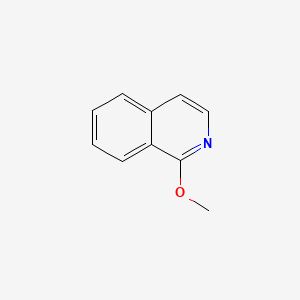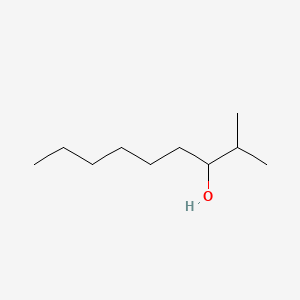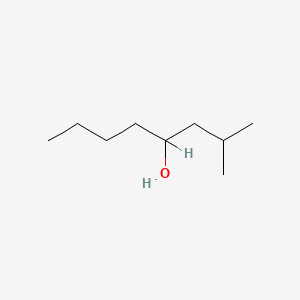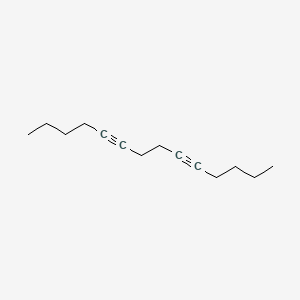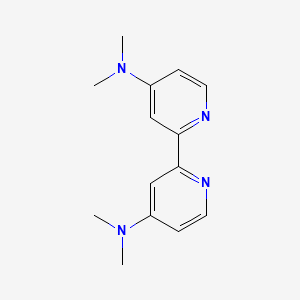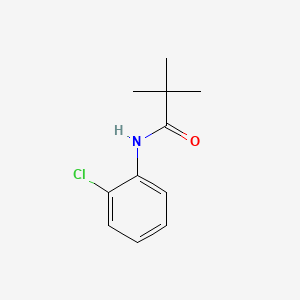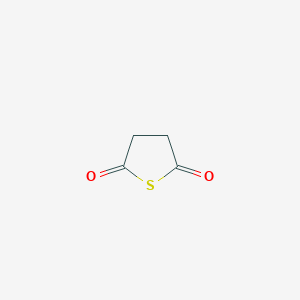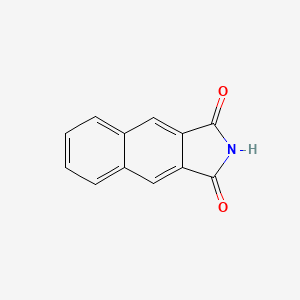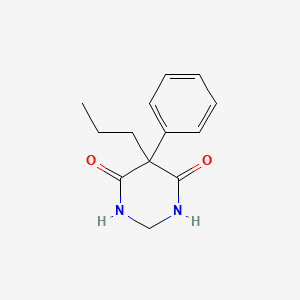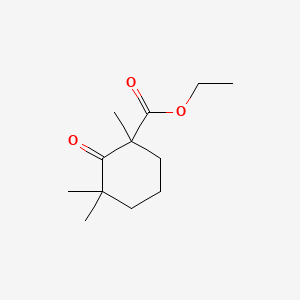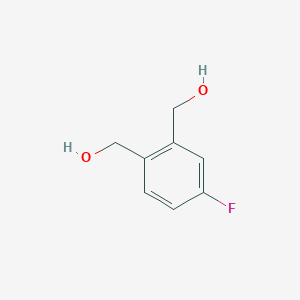
(4-Fluoro-1,2-phenylene)dimethanol
Vue d'ensemble
Description
“(4-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 . It contains a total of 20 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1,2-phenylene)dimethanol” consists of 20 bonds in total. These include 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
“(4-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 . The physical state at 20 degrees Celsius is solid . It should be stored under inert gas as it is air sensitive .Applications De Recherche Scientifique
Development of Drug Carrier Materials
One of the significant applications of this compound is in the development of drug carrier materials . For instance, it can be used to synthesize fluorescent amphiphilic block-polymers, which can form polymeric micelles with robust fluorescence characteristics . These micelles can serve as nanodrug carriers, delivering therapeutic drugs to cancer cells . The therapy process can be monitored via fluorescence imaging .
Bioimaging
The compound can be used in the field of bioimaging . When used to synthesize fluorescent amphiphilic block-polymers, the resulting material exhibits strong fluorescence characteristics . This makes it suitable for use in fluorescence imaging techniques, which are important tools in biomedical research .
5. Development of Stimuli-Responsive Polymeric Micelle (SRPM) (4-Fluoro-1,2-phenylene)dimethanol can be used in the development of stimuli-responsive polymeric micelle (SRPM), a research hotspot of drug carrier materials . The drug release process is controlled by the stimulus response of SRPM within the tumor microenvironment . This can not only reduce the damage of small-molecule anticancer drugs to healthy biological tissues or organs but also specifically enrich drug concentration at the tumor site by targeting effects .
Development of Pharmaceutical Preparations
The compound can be used in the development of new general pharmaceutical preparations . For instance, the design of fluorescent SRPM provides a promising way to develop new general pharmaceutical preparations with diagnosis and therapy .
Propriétés
IUPAC Name |
[4-fluoro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSOAXRVHARBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323087 | |
| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-1,2-phenylene)dimethanol | |
CAS RN |
62558-08-1 | |
| Record name | 62558-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



